molecular formula C15H9BrN2 B13054704 6-Bromo-2-phenyl-1H-indole-3-carbonitrile CAS No. 77185-74-1

6-Bromo-2-phenyl-1H-indole-3-carbonitrile

Cat. No.: B13054704
CAS No.: 77185-74-1
M. Wt: 297.15 g/mol
InChI Key: ZDKHXNABKQCCDJ-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and a carbonitrile group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-1H-indole-3-carbonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The carbonitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-Bromo-2-phenyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the bromine atom and the carbonitrile group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-phenyl-1H-indole-3-carbonitrile is unique due to the combination of the bromine atom, phenyl group, and carbonitrile group on the indole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

77185-74-1

Molecular Formula

C15H9BrN2

Molecular Weight

297.15 g/mol

IUPAC Name

6-bromo-2-phenyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C15H9BrN2/c16-11-6-7-12-13(9-17)15(18-14(12)8-11)10-4-2-1-3-5-10/h1-8,18H

InChI Key

ZDKHXNABKQCCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)Br)C#N

Origin of Product

United States

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